A Technical Guide to ERthermAC: A Fluorescent Probe for Intracellular Temperature Measurement
A Technical Guide to ERthermAC: A Fluorescent Probe for Intracellular Temperature Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ERthermAC, a fluorescent molecular probe designed for the measurement of intracellular temperature, with a specific focus on its application in thermogenesis research and its potential utility in drug development.
Core Principle of ERthermAC
ERthermAC is a small molecule-based, thermosensitive fluorescent dye that localizes to the endoplasmic reticulum (ER) within living cells.[1][2][3] The fundamental principle behind its function is the inverse relationship between temperature and its fluorescence intensity.[2][4] As the intracellular temperature increases, the fluorescence emission of ERthermAC decreases. This phenomenon is attributed to the increased structural dynamics of the molecule at higher temperatures, which opens up competing non-radiative relaxation pathways, thereby reducing the quantum yield of fluorescence.[4]
Its specific accumulation in the ER provides a strategic advantage for monitoring thermogenic processes. The ER forms a network in close proximity to mitochondria, the primary sites of cellular heat production.[5][6] This close association allows ERthermAC to act as a contiguous thermometer, effectively detecting temperature changes originating from mitochondrial activity.[5][6]
Quantitative Data and Performance Characteristics
The performance of ERthermAC has been characterized by its temperature sensitivity, photostability, and minimal sensitivity to other intracellular factors like pH and Ca²⁺ concentration.
| Parameter | Value | Cell Type / Condition | Source |
| Localization | Endoplasmic Reticulum (ER) | WT-1 cells | [4] |
| Excitation Wavelength | 543 nm | In vitro experiments | [7] |
| Emission Wavelength | 590 nm | In vitro experiments | [7] |
| Temperature Sensitivity | -1.07%/°C | Fixed WT-1 cells (18.1 °C to 35.0 °C) | [2][4] |
| -4.76%/°C | Fixed WT-1 cells (37 °C to 43 °C) | [2][4] | |
| pH Sensitivity | ~8.5% intensity reduction between pH 7.0 and 8.1 | In vitro calibration | [4] |
| Ca²⁺ Sensitivity | No significant change in fluorescence intensity | In vitro (10-1000 µM Ca²⁺) | [4] |
| Photostability | High, negligible photobleaching under continuous irradiation | Compared to ER thermo yellow | [8] |
Key Signaling Pathway in Thermogenesis: β-Adrenergic Signaling
The induction of thermogenesis in brown and beige adipocytes, a process readily measured by ERthermAC, is primarily regulated by the β-adrenergic signaling pathway.[1][9] This pathway is activated by catecholamines like norepinephrine, which are released in response to stimuli such as cold exposure.[1][10]
Caption: β-Adrenergic signaling cascade leading to thermogenesis.
Experimental Protocols
Detailed methodologies for utilizing ERthermAC in both fluorescence microscopy and microplate-based assays are provided below.
Protocol for Live-Cell Fluorescence Microscopy
This protocol is adapted for imaging intracellular temperature changes in real-time at the single-cell level.
Caption: Step-by-step workflow for ERthermAC microscopy.
Methodology:
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Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture under standard conditions until they reach the desired confluency.
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Reagent Preparation: Prepare a 1 mM stock solution of ERthermAC in DMSO. On the day of the experiment, dilute the stock solution to a final concentration of 250 nM in serum-free cell culture medium.
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Staining:
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Aspirate the culture medium from the cells.
-
Wash the cells twice with sterile Phosphate-Buffered Saline (PBS).
-
Add the 250 nM ERthermAC staining solution to the cells.
-
Incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.[8]
-
-
Imaging:
-
After incubation, wash the cells twice with PBS.
-
Add a suitable imaging medium, preferably phenol red-free, to reduce background fluorescence.
-
Place the dish on the stage of a fluorescence microscope equipped with temperature and CO₂ control.
-
Allow the cells to equilibrate.
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Acquire basal fluorescence images using an excitation wavelength of approximately 543 nm and an emission detection window centered around 590 nm.
-
To induce thermogenesis, add a pre-warmed solution of a thermogenic agonist (e.g., isoproterenol, forskolin) or a vehicle control.
-
Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.
-
-
Data Analysis:
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Measure the mean fluorescence intensity of individual cells or regions of interest over the time course of the experiment.
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Normalize the fluorescence intensity (F) at each time point to the initial basal fluorescence (F₀) to calculate the relative change (F/F₀). A decrease in this ratio indicates an increase in temperature.
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Protocol for Microplate-Based Assay
This protocol is suitable for higher-throughput screening of compounds that may induce or inhibit thermogenesis.
Caption: High-throughput screening workflow using ERthermAC.
Methodology:
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Cell Preparation: Culture and differentiate adipocytes in a black, clear-bottom 96-well plate.[7]
-
Reagent Preparation: Prepare a 250 nM ERthermAC staining solution in serum-free DMEM-H medium.[7]
-
Staining:
-
Wash the differentiated adipocytes twice with PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes.[7]
-
-
Assay Procedure:
-
Wash the wells twice with PBS.
-
Add 90 µL of DMEM-H serum-free and phenol red-free medium to each well.
-
Equilibrate the plate at 25°C for 15 minutes.[7]
-
Measure the basal red fluorescence (excitation/emission ~543/590 nm) in a microplate reader.
-
Add 10 µL of test compounds, positive controls (e.g., CL-316,243 or forskolin), or vehicle controls, prepared at a 10x concentration.[7]
-
Immediately begin kinetic measurements, reading the fluorescence in each well every 5 minutes for a total of 1.5 to 2 hours.[7]
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence over time relative to the basal reading.
-
A decrease in fluorescence intensity indicates a thermogenic response.
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Applications in Drug Development
The ability of ERthermAC to provide a direct readout of cellular thermogenesis makes it a valuable tool for drug discovery and development, particularly in the context of metabolic diseases such as obesity and diabetes.
-
High-Throughput Screening: The microplate-based assay allows for the screening of compound libraries to identify novel activators of thermogenesis in brown or beige adipocytes.
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Mechanism of Action Studies: ERthermAC can be used to investigate whether the metabolic effects of a drug candidate are linked to the induction of a thermogenic program.
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Evaluating Off-Target Effects: The probe could potentially be used to assess whether drugs targeting other cellular pathways have unintended effects on cellular temperature homeostasis.
Conclusion
ERthermAC is a robust and sensitive fluorescent probe for the real-time measurement of intracellular temperature, specifically within the endoplasmic reticulum. Its ease of use, high photostability, and direct correlation of fluorescence intensity with temperature make it an excellent tool for studying cellular thermogenesis. The detailed protocols provided herein for both high-resolution microscopy and high-throughput screening applications should enable researchers and drug development professionals to effectively integrate this technology into their workflows for advancing the understanding and therapeutic targeting of metabolic processes.
References
- 1. Signaling Pathways Regulating Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical visualisation of thermogenesis in stimulated single-cell brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waseda.jp [waseda.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
